beta-Methyl vinyl phosphate

Description

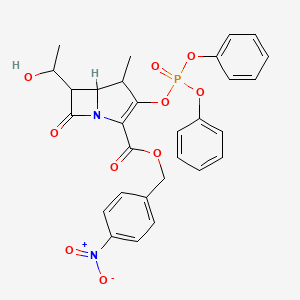

beta-Methyl vinyl phosphate (CAS No.: 90776-59-3), also known as MAP or MVP, is a key pharmaceutical intermediate used in synthesizing carbapenem antibiotics such as meropenem. Its molecular formula is C₂₉H₂₇N₂O₁₀P, with a molecular weight of 594.51 g/mol . Structurally, it features a bicyclic azabicyclo[3.2.0]hept-2-ene core with a diphenoxyphosphoryloxy group and a 4-nitrobenzyl ester moiety .

Properties

IUPAC Name |

(4-nitrophenyl)methyl 3-diphenoxyphosphoryloxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STULDTCHQXVRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of beta-Methyl vinyl phosphate can be achieved through several routes. One common method involves the reaction of 4-acetoxyazetidin-2-one with ethyl α-diazoacetoacetate in the presence of rhodium(II) acetate as a catalyst . This reaction proceeds through a series of steps, ultimately yielding the desired compound. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

beta-Methyl vinyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Scientific Research Applications

Scientific Research Applications

- Chemistry: MAP is used as a building block in synthesizing more complex molecules. It is a versatile intermediate in chemical reactions, making it indispensable for researchers looking to develop new materials or optimize existing ones .

- Biology: This compound is valuable in studies related to enzyme inhibition and protein interactions.

- Medicine: Due to its structural similarity to certain antibiotics, MAP is a candidate for developing new antimicrobial agents. Specifically, it is an intermediate in the synthesis of Meropenem, a broad-spectrum carbapenem antibiotic .

- Industry: MAP is utilized in the production of pharmaceuticals and fine chemicals.

Pharmaceutical Applications

MAP plays a crucial role as an intermediate in synthesizing various therapeutic agents . Its chemical properties make it highly valuable for pharmaceutical manufacturers who require compounds with precise reactivity and stability . The pharmaceutical industry increasingly relies on MAP in developing treatments for chronic diseases, cancer therapies, and other specialized applications because of its ability to enhance molecular activity and bioavailability . Researchers in the pharmaceutical industry leverage MAP to explore new pathways for drug synthesis, making it an essential component in creating novel therapeutic compounds .

Reagent Applications

The reagent segment of the MAP market focuses on its applications in laboratory research and chemical analysis . MAP is extensively used as a reagent in various synthetic processes due to its unique reactivity and ability to serve as a versatile intermediate in chemical reactions . Laboratories in academia, chemical research, and industrial applications rely on MAP as a crucial tool for testing, analysis, and synthesis of other compounds . Its role in catalysis and chemical synthesis makes it indispensable for researchers looking to develop new materials or optimize existing ones in a range of scientific fields . MAP is especially favored for its efficiency in enabling precise chemical reactions, particularly in organic chemistry and biochemistry .

MAP's primary mechanism of action involves contributing to the inhibition of bacterial cell wall synthesis. Meropenem, synthesized from MAP, targets penicillin-binding proteins (PBPs), leading to cell lysis and bacterial cell death. The inhibition process disrupts the transpeptidation step in peptidoglycan synthesis, a vital component of bacterial cell walls.

Mechanism of Action

The mechanism of action of beta-Methyl vinyl phosphate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to the disruption of cell wall integrity and bacterial cell death . The compound’s unique structure allows it to effectively target these proteins.

Comparison with Similar Compounds

Key Physical Properties:

- Melting Point : 129–131°C

- Density : 1.47 ± 0.1 g/cm³ (predicted)

- Boiling Point : 722.4 ± 60.0°C (predicted)

- Crystallography: Monoclinic crystal system (space group P2₁) with unit-cell parameters a = 17.293 Å, b = 6.142 Å, c = 14.464 Å, β = 112.048°, and unit-cell volume V = 1424.19 ų .

Its stability and reactivity make it critical for constructing the β-lactam ring in carbapenems, which are resistant to bacterial β-lactamases .

Comparison with Similar Compounds

Structural Analogues: (E)- and (Z)-5′-Vinyl Phosphonates

Vinyl phosphonates, such as (E)-5′-vinyl phosphonate and (Z)-5′-vinylphosphonate , share a phosphate-like backbone but lack the bicyclic azabicyclo core and methyl group of beta-methyl vinyl phosphate. These compounds are studied for their metabolic stability in 5′-phosphorylated proteins (Figure 11 in ). Unlike this compound, their stereochemistry (E/Z configuration) influences binding to enzymatic active sites, affecting their biological activity .

4-Vinyl Analogues of Pyridoxal Phosphate

4-Vinyl pyridoxal phosphate analogues (e.g., 4-vinyl pyridoxal ) inhibit enzymes like pyridoxal kinase and pyridoxine phosphate oxidase. Introducing a beta-methyl group into these analogues reduces their inhibitory potency by ~50%, highlighting the steric and electronic effects of methyl substitution on enzyme interactions . In contrast, this compound’s methyl group enhances its stability as a synthetic intermediate .

Metal Vinylphosphonate Frameworks (M-VP)

Divalent metal vinylphosphonates (M-VP, M = Ni, Co, Cd, etc.) are inorganic-organic hybrids with layered or porous structures. For example:

- Pb-VP : 3D porous framework with pentagonal pyramidal Pb centers.

- Cu-VP : Unique 2D structure with mixed Cu⁺/Cu²⁺ coordination .

Unlike this compound, M-VP compounds are thermally stable materials used in catalysis or ion exchange. Their dehydration-rehydration behavior contrasts with the hydrolytic sensitivity of this compound, which requires inert storage conditions (-20°C, dry) .

Carbapenem Side-Chain Intermediates

This compound is structurally related to intermediates for ertapenem and biapenem , which differ in side-chain substituents. For example:

- Ertapenem intermediates : Replace the 4-nitrobenzyl group with a methyl group.

- Biapenem intermediates : Feature a 1β-methyl substitution on the carbapenem core .

These variations alter antibiotic spectra and pharmacokinetics, underscoring this compound’s role in tailoring drug specificity .

Table 1: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Structural Distinguishers |

|---|---|---|---|---|---|

| This compound | C₂₉H₂₇N₂O₁₀P | 594.51 | 129–131 | Meropenem synthesis | Bicyclic core, 4-nitrobenzyl ester |

| (E)-5′-Vinyl phosphonate | Not specified | ~300 (estimated) | Not reported | Metabolic studies | Linear vinyl phosphate, E-configuration |

| 4-Vinyl pyridoxal | C₈H₉NO₃ | 167.16 | Not reported | Enzyme inhibition | Pyridoxal backbone, unsaturated vinyl |

| Pb-VP | Pb(C₂H₃PO₃) | ~400 (estimated) | >300 (decomposes) | Porous materials | 3D metal-organic framework |

Biological Activity

Beta-Methyl Vinyl Phosphate (MAP) is an important chemical compound primarily recognized for its role as an intermediate in the synthesis of the antibiotic Meropenem. This article explores the biological activity of MAP, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.

Overview

Chemical Properties:

- Molecular Formula: C₉H₁₁O₄P

- CAS Number: 90776-59-3

- Structure: MAP is characterized by a vinyl phosphate group that enhances its reactivity in biochemical pathways.

MAP is utilized in the synthesis of Meropenem, a broad-spectrum carbapenem antibiotic. The primary mechanism through which MAP exerts its biological activity is by contributing to the inhibition of bacterial cell wall synthesis. This action is crucial for the antibiotic's efficacy against various gram-positive and gram-negative bacteria.

Biochemical Pathways

-

Inhibition of Cell Wall Synthesis:

- Meropenem, synthesized from MAP, targets penicillin-binding proteins (PBPs), leading to cell lysis and death of bacteria.

- The inhibition process disrupts the transpeptidation step in peptidoglycan synthesis, a vital component of bacterial cell walls.

-

Pharmacokinetics:

- Meropenem exhibits good bioavailability and stability against degradation by renal dehydropeptidase-I, resulting in high urinary concentrations.

- MAP's stability in various environments is essential for maintaining its efficacy during the synthesis process.

Case Studies and Experimental Data

-

Antibiotic Efficacy:

A study demonstrated that Meropenem synthesized using MAP showed significant activity against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial activity, reinforcing the importance of MAP in antibiotic development . -

X-ray Powder Diffraction Analysis:

The crystal structure of this compound was analyzed using X-ray powder diffraction, revealing a monoclinic crystal system with specific unit cell parameters (a = 17.293 Å, b = 6.142 Å, c = 14.464 Å). This structural information is crucial for understanding the compound's properties and potential interactions . -

Solubility and Absorption:

MAP displays poor solubility characteristics (0.000522 mg/ml), which impacts its bioavailability when used as a pharmaceutical agent. The low solubility indicates challenges in formulation but also highlights areas for further research into enhancing delivery methods .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁O₄P |

| CAS Number | 90776-59-3 |

| Crystal System | Monoclinic |

| Unit Cell Parameters | a = 17.293 Å |

| b = 6.142 Å | |

| c = 14.464 Å | |

| Minimum Inhibitory Concentration (MIC) | Varies by strain |

| Solubility | 0.000522 mg/ml |

Q & A

Q. Table 1: Synthesis Conditions from Literature

| Method | Temperature (°C) | Solvent System | Yield (%) | Validation Techniques |

|---|---|---|---|---|

| Hydrothermal | 120–150 | H2O/Ethanol | ~65–75 | FT-IR, Elemental Analysis |

| Solvothermal | 80–100 | Toluene/DMF | ~50–60 | NMR, TGA |

Basic: How should β-MVP be stored to ensure stability?

Answer:

- Store at -20°C in an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis or oxidation .

- Use amber glass vials to avoid photodegradation.

- Monitor stability via periodic TGA to detect decomposition (e.g., mass loss >5% indicates degradation) .

Advanced: How can researchers resolve contradictions in structural data of metal-β-MVP complexes?

Answer:

Discrepancies in structural reports (e.g., layered vs. porous frameworks) require:

- Single-crystal X-ray diffraction (SCXRD) to resolve atomic-level coordination (e.g., Pb-β-MVP’s 3D porous structure vs. Cu-β-MVP’s mixed Cu+/Cu2+ coordination) .

- Synchrotron XRD for high-resolution analysis of amorphous phases.

- Cross-validate with EXAFS to confirm metal-phosphonate bonding distances .

Advanced: What analytical techniques are critical for characterizing β-MVP’s purity and structural integrity?

Answer:

- FT-IR : Identify PO and C=C bond vibrations (e.g., 1250 cm⁻¹ for P=O, 1640 cm⁻¹ for vinyl) .

- TGA/DSC : Assess thermal stability (decomposition onset ~200°C) and hydration behavior .

- Elemental Analysis : Verify C/H/N/P ratios (deviation >0.3% indicates impurities) .

- XPS : Confirm oxidation states of phosphorus and metals in complexes .

Basic: What safety protocols are essential when handling β-MVP?

Answer:

- Use PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Work in a fume hood to prevent inhalation of vapors during synthesis.

- Dispose of waste via neutralization (e.g., 10% NaOH) followed by incineration by licensed facilities .

Advanced: How does β-MVP interact with cholinesterase enzymes, and what are the implications for experimental design?

Answer:

β-MVP’s vinyl phosphate group acts as a weak cholinesterase inhibitor . Key considerations:

- Use acetylcholinesterase (AChE) assays with Ellman’s reagent to quantify inhibition (IC50 values).

- Include positive controls (e.g., chlorfenvinphos) and account for batch-to-batch variability in enzyme sources .

- Analyze metabolites (e.g., desethyl derivatives) via GC-MS to confirm specificity .

Basic: What spectroscopic markers distinguish β-MVP from related phosphonates?

Answer:

- 31P NMR : A singlet at δ 0–5 ppm for phosphate esters vs. δ 15–25 ppm for phosphonates.

- 1H NMR : Vinyl protons appear as a doublet at δ 5.5–6.5 ppm (J = 10–15 Hz) .

- Raman : Strong band at 700 cm⁻¹ for P-O-C stretching .

Advanced: How can batch-to-batch variability in β-MVP synthesis impact reproducibility?

Answer:

Variability arises from:

- Incomplete purification : Address with iterative recrystallization or HPLC.

- Moisture sensitivity : Use anhydrous solvents and glovebox techniques.

- Quality control : Implement HPLC-UV (λ = 210 nm) and LC-MS to quantify purity (>98%) and detect byproducts .

Basic: What are the standard methods for quantifying β-MVP in environmental or biological samples?

Answer:

- Colorimetric assays : Phosphate release after acid hydrolysis (e.g., ascorbic acid method at λ = 880 nm) .

- LC-MS/MS : MRM transitions for β-MVP (e.g., m/z 595 → 97 for PO3⁻) with a LOD of 0.1 ng/mL .

Advanced: How do structural modifications of β-MVP influence its coordination chemistry with transition metals?

Answer:

- Steric effects : Bulky substituents (e.g., phenyl groups) favor layered structures, while methyl groups enable porous frameworks .

- pH-dependent behavior : At pH >7, deprotonation enhances metal binding (e.g., Cd²+ vs. Co²+ affinity) .

- Study via potentiometric titration to determine logK values for metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.